
2,2,2-Trifluoroacetate;ytterbium(3+)
Overview
Description
2,2,2-Trifluoroacetate;ytterbium(3+) is a coordination compound that combines the trifluoroacetate anion with the rare earth metal ion ytterbium(3+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroacetate;ytterbium(3+) typically involves the reaction of ytterbium(III) acetate with trifluoroacetic acid. The process can be summarized as follows:
Starting Materials: Anhydrous ytterbium(III) acetate and trifluoroacetic acid.
Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of 2,2,2-Trifluoroacetate;ytterbium(3+) may involve more scalable methods such as:
Hydrothermal Method: Autoclaving rare earth precursors in the presence of fluorinating agents at elevated temperatures.
Thermal Decomposition: Decomposing rare earth precursors, usually trifluoroacetates, at high temperatures.
Sol-Gel Synthesis: Using a fluorolytic sol-gel route to produce nanoscopic rare earth metal fluorides.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetate;ytterbium(3+) can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The ytterbium(3+) ion can form complexes with other ligands, such as water or organic molecules.
Common Reagents and Conditions
Fluorinating Agents: Used in the hydrothermal method to produce ytterbium fluoride.
Organic Solvents: Such as oleic acid and liquid paraffin, used in the preparation of up-conversion fluorescence nanomaterials.
Major Products
Ytterbium Fluoride: Produced via the fluorolytic sol-gel synthesis.
Complexes with Organic Ligands: Such as trifluoroacetylacetonate complexes.
Scientific Research Applications
Catalysis
Ytterbium(3+) trifluoroacetate serves as an effective catalyst in various organic transformations. Its Lewis acid properties enable it to facilitate reactions such as:
- Isomerization Reactions : Ytterbium(3+) triflate has been demonstrated as a catalyst for the isomerization of chalcones in ionic liquids, achieving high yields and short reaction times while allowing for catalyst recovery and reuse .
- Aldol and Diels–Alder Reactions : Ytterbium salts act as Lewis acids in these reactions, enhancing the formation of carbon-carbon bonds .
Materials Science
The compound is also utilized in materials science, particularly in the development of luminescent materials:
- Doping Agent : Ytterbium ions are incorporated into various matrices for optical applications. They are particularly effective as dopants in solid-state lasers due to their ability to emit light at specific wavelengths when excited .
- Fluorescent Probes : The unique fluorescence properties of ytterbium complexes make them suitable for use as probes in biological imaging and sensing applications.
Quantum Computing
Ytterbium ions have been identified as promising candidates for quantum computing applications:
- Trapped-Ion Qubits : The ion is employed as a qubit due to its favorable energy levels and long coherence times. Researchers have successfully implemented entangling gates using ytterbium ions, paving the way for advancements in quantum information processing .
Case Study 1: Ytterbium Triflate in Organic Synthesis
In a study published in the Journal of Heterocyclic Chemistry, researchers explored the use of ytterbium(III) triflate as a catalyst for the isomerization of hydroxychalcones. The results showed that this catalyst significantly reduced reaction times while maintaining high yields, demonstrating its efficiency compared to traditional methods .
Case Study 2: Ytterbium-Doped Fiber Lasers
Recent advancements in fiber laser technology have highlighted the role of ytterbium-doped fibers. These lasers have achieved power levels exceeding 2 kW with excellent beam quality. The optimization of fiber parameters has been crucial in enhancing performance and reducing nonlinear effects .
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroacetate;ytterbium(3+) exerts its effects involves the coordination of the trifluoroacetate anions to the ytterbium(3+) ion. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include:
Comparison with Similar Compounds
2,2,2-Trifluoroacetate;ytterbium(3+) can be compared with other similar compounds, such as:
Ytterbium(III) Acetate: Lacks the trifluoroacetate anion and has different chemical properties.
Thulium Trifluoroacetylacetonate Complexes: Similar in structure but contain thulium instead of ytterbium.
Hexafluoroacetylacetonate Complexes: Contain the hexafluoroacetylacetonate anion instead of trifluoroacetate.
These comparisons highlight the unique properties of 2,2,2-Trifluoroacetate;ytterbium(3+), such as its specific coordination chemistry and applications in various fields.
Biological Activity
The compound 2,2,2-Trifluoroacetate; Ytterbium(3+) (Yb(3+)) is a lanthanide complex that has garnered attention for its potential biological applications, particularly in the fields of imaging and therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications for therapeutic use.
Ytterbium(3+) ions are known to exhibit unique optical properties due to their electronic structure, which allows them to be used in various photonic applications. The biological activity of Yb(3+) is primarily linked to its ability to participate in energy transfer processes and its interactions with biological macromolecules.
- Energy Transfer : Yb(3+) can absorb near-infrared (NIR) light and re-emit it at different wavelengths, making it suitable for applications in bioimaging and phototherapy. This property is particularly useful in minimizing damage to surrounding tissues during therapeutic procedures .
- Interaction with Biomolecules : Yb(3+) can interact with proteins and nucleic acids, potentially influencing their structure and function. This interaction may lead to changes in cellular signaling pathways and gene expression .
1. Cell Viability and Cytotoxicity
Studies have demonstrated that Yb(3+) nanoparticles can influence cell viability in various cell lines. For instance:
- HeLa Cells : In vitro studies showed that Yb(3+) doped nanoparticles exhibited varying degrees of cytotoxicity depending on concentration. The half-maximal inhibitory concentration (IC50) was determined through MTS assays, revealing that lower concentrations were less toxic while higher concentrations led to significant cell death .
2. Apoptosis Induction
Yb(3+) has been implicated in the induction of apoptosis in cancer cells. Research indicates that exposure to Yb(3+) nanoparticles can lead to:
- Phosphatidylserine Externalization : This is an early marker of apoptosis, detectable using Annexin V staining techniques .
- Caspase Activation : Flow cytometric analysis revealed increased activation of caspases 3 and 7, key enzymes in the apoptotic pathway .
3. Reactive Oxygen Species (ROS) Generation
The presence of Yb(3+) ions has been associated with increased ROS production within cells:
- Mechanism : ROS are known to play a dual role in cellular processes; while they can induce apoptosis in high concentrations, they also serve as signaling molecules at lower levels. The ability of Yb(3+) to generate ROS suggests potential applications in photodynamic therapy where ROS can selectively kill cancer cells upon light activation .
Case Studies
Several studies have highlighted the biological implications of Yb(3+) complexes:
- Nanoparticle Applications : In one study, SiO2-coated Yb(3+) nanoparticles were utilized for imaging HeLa cells, demonstrating effective cellular uptake and minimal cytotoxicity at low concentrations. The study emphasized the potential for these nanoparticles in targeted cancer therapies due to their favorable biocompatibility and imaging capabilities .
- Theranostic Applications : Another investigation explored the use of Yb(3+) nanoparticles as theranostic agents—capable of both therapeutic and diagnostic functions—highlighting their utility in real-time monitoring of treatment efficacy through imaging techniques .
Q & A
Basic Research Questions
Q. What are the standard synthetic methods for preparing ytterbium(III) trifluoroacetate, and how do storage conditions affect its stability?
Ytterbium(III) trifluoroacetate is typically synthesized via fluorolytic sol–gel reactions using anhydrous ytterbium acetate modified with trifluoroacetic acid. This method prevents particle agglomeration and ensures a stable precursor solution for nanomaterial synthesis . Storage requires inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis or decomposition, as trifluoroacetate ligands are sensitive to moisture .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing ytterbium(III) trifluoroacetate?
- XRD : Powder X-ray diffraction (XRD) is critical to confirm the absence of unreacted precursors (e.g., pure ytterbium acetate or trifluoroacetate) and verify the formation of a mixed-ligand intermediate .
- Vibrational Spectroscopy : IR and Raman spectroscopy identify ligand coordination modes (e.g., symmetric/asymmetric stretching of CF₃ groups) and conformational properties of the trifluoroacetate moiety .
- Thermogravimetric Analysis (TGA) : Used to study thermal stability and ligand decomposition thresholds .
Q. How does the hygroscopic nature of ytterbium(III) trifluoroacetate impact experimental reproducibility?
The compound’s hygroscopicity necessitates rigorous moisture control during synthesis and handling. For example, exposure to ambient humidity can lead to hydrolysis, altering reaction kinetics in sol–gel processes. Use of anhydrous solvents, glovebox techniques, and immediate nitrogen purging after use are recommended .
Q. What safety protocols are essential when handling ytterbium(III) trifluoroacetate?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory due to its irritant properties .
- Waste Management : Trifluoroacetate-containing waste must be segregated and treated by licensed facilities to avoid environmental release of fluorinated byproducts .
Advanced Research Questions
Q. How does the choice of precursor (e.g., mixed acetate-trifluoroacetate vs. pure trifluoroacetate) influence the morphology of ytterbium fluoride nanoparticles?
Pure ytterbium trifluoroacetate precursors often result in agglomerated particles due to rapid ligand dissociation, whereas mixed acetate-trifluoroacetate precursors (formed via trifluoroacetic acid modification of anhydrous ytterbium acetate) slow down nucleation, yielding monodisperse nanoparticles. This is confirmed by XRD and dynamic light scattering (DLS) .
Q. What experimental conditions optimize the fluorolytic sol–gel synthesis of ytterbium fluoride using trifluoroacetate precursors?
Key parameters include:
- Solvent System : Methanol or ethanol for precursor dissolution, followed by controlled addition of HF to initiate fluorolysis.
- Temperature : Reactions performed at 0–5°C to minimize ligand degradation.
- Stoichiometry : A molar ratio of 1:3 (Yb:CF₃COO⁻) ensures complete ligand substitution and colloidal stability .
Q. How can conflicting XRD data from ytterbium trifluoroacetate-derived materials be resolved?
Discrepancies in XRD patterns may arise from incomplete ligand exchange or residual solvents. To address this:
- Perform elemental analysis (e.g., ICP-OES for Yb/F ratios) to validate stoichiometry.
- Use synchrotron XRD for high-resolution phase identification of nanoscale intermediates .
Q. What strategies mitigate interference from trifluoroacetate ligands in NMR studies of ytterbium coordination complexes?
Trifluoroacetate ligands can obscure ¹H/¹³C NMR signals. Solutions include:
- Ligand Substitution : Replace trifluoroacetate with deuterated or non-fluorinated ligands for NMR analysis.
- 19F NMR : Directly track trifluoroacetate coordination dynamics without interference from other nuclei .
Q. Methodological Considerations
Q. How to design experiments to study the catalytic activity of ytterbium(III) trifluoroacetate in organic transformations?
- Substrate Scope : Test reactivity with aryl halides or iodides in trifluoromethylation reactions, monitoring yields via GC-MS or HPLC .
- Kinetic Studies : Use in-situ IR to track ligand dissociation rates during catalysis .
Q. What computational approaches are suitable for modeling ytterbium(III) trifluoroacetate’s electronic structure?
Density functional theory (DFT) simulations can predict ligand binding energies and electronic transitions. Pair with experimental UV-Vis/NIR spectroscopy to validate calculated energy gaps, especially for lanthanide-centered f-f transitions .
Properties
IUPAC Name |
2,2,2-trifluoroacetate;ytterbium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2HF3O2.Yb/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCCXROZBIRRC-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Yb+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F9O6Yb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479621 | |
Record name | AGN-PC-0NI0TK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87863-62-5 | |
Record name | AGN-PC-0NI0TK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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